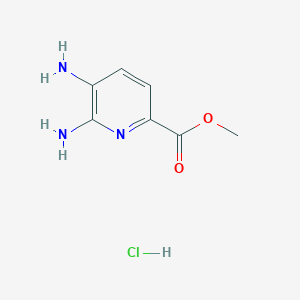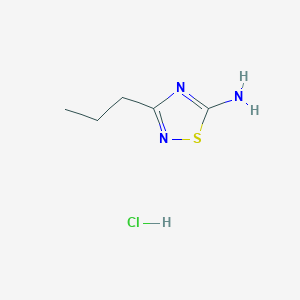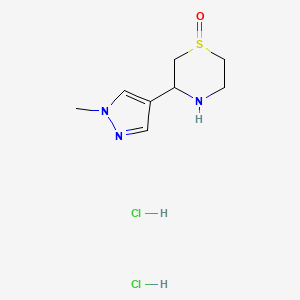
3-(Chlorosulfonyl)-2-fluorobenzoic acid
概要
説明
3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide . It participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .
Synthesis Analysis
The industrial synthesis of similar compounds entails the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid . It can also be prepared by chlorination of sulfuric acid .Molecular Structure Analysis
The molecular formula of 3-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . The structure is more descriptively written as ClSO2C6H4CO2H .Chemical Reactions Analysis
Chlorosulfonyl isocyanate, a related compound, is prepared by treating cyanogen chloride with sulfur trioxide . The structure of this compound consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Physical And Chemical Properties Analysis
3-(Chlorosulfonyl)benzoic acid has a molecular weight of 220.63 g/mol . It has a melting point of 128-130 °C . It is soluble in methanol .科学的研究の応用
Herbicidal Activity
3-(Chlorosulfonyl)-2-fluorobenzoic acid and its derivatives have been explored for their potential herbicidal activity. For instance, 3-Chloro-4-fluorobenzoylthiourea, synthesized from related compounds, demonstrated promising herbicidal properties (Liu Chang-chun, 2006).
Environmental Biodegradation
Studies on the environmental biodegradation of fluorobenzoic acid derivatives have been conducted. Pseudomonas sp. B13, for example, can cometabolize monofluorobenzoates, shedding light on the degradation pathways of these compounds (A. Schreiber et al., 1980).
Organic Chemistry Reactions
In organic chemistry, the reactions of organolithium reagents with unprotected 2-halobenzoic acids, including 2-fluorobenzoic acid, have been studied. These reactions demonstrate selectivity and offer insights into the formation of various derivatives (Frédéric Gohier et al., 2003).
Photodegradation Studies
The study of 2-Chloro-6-fluorobenzoic acid in a Xenon matrix provided insights into the structural characterization and photochemistry of such compounds. This research has implications for understanding the photodegradation processes of similar fluorobenzoic acids (N. Kuş, 2017).
Alzheimer's Disease Treatment
A novel series of tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds showed promising results as inhibitors of cholinesterases and β-amyloid aggregation (Kamila Czarnecka et al., 2017).
Biodegradation by Sphingomonas sp.
The biodegradation of fluorobenzoic acids by Sphingomonas sp. HB-1 has been extensively studied. This bacterium can degrade 3-fluorobenzoate, a compound closely related to this compound, providing valuable insights into environmental bioremediation processes (F. Boersma et al., 2004).
Safety and Hazards
作用機序
Action Environment
The action, efficacy, and stability of “3-(Chlorosulfonyl)-2-fluorobenzoic acid” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body. For example, the chlorosulfonyl group might be sensitive to hydrolysis under certain conditions .
生化学分析
Biochemical Properties
3-(Chlorosulfonyl)-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds and as an intermediate in various chemical processes. This compound interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in reactions involving peroxisome proliferator-activated receptor delta (PPARδ) partial agonists . The chlorosulfonyl group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can alter protein function and enzyme activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glycolysis by interacting with key glycolytic enzymes, thereby affecting cellular energy production . Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can lead to cellular apoptosis through mitochondrial-mediated and endoplasmic reticulum stress pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with specific amino acid residues in target proteins, leading to enzyme inhibition or activation . This compound can also bind to DNA, causing changes in gene expression by altering transcription factor binding sites. Furthermore, this compound can modulate the activity of signaling molecules, thereby influencing various cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and chronic cellular damage, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways and cellular functions without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and disrupt cellular homeostasis . Threshold effects have been observed, where a specific dosage range results in maximal biological activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, thereby altering metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these organelles can enhance its interactions with target proteins and enzymes, thereby modulating cellular processes and biochemical reactions .
特性
IUPAC Name |
3-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPMHNYFDAEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909327-45-2 | |
| Record name | 3-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)
![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)



![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)



